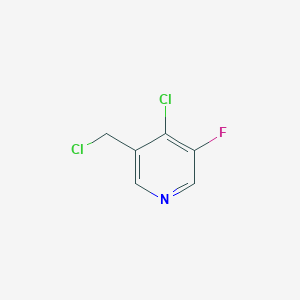
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride typically begins with the preparation of the oxazole ring. One common method involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
For industrial production, the synthesis is often scaled up by optimizing each step to ensure high yield and purity. The use of l-Boc-proline as a starting material is common, and the process involves multiple steps including cyclization and deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The pyrrolidine ring contributes to the stereochemistry and enhances the compound’s ability to interact with enantioselective proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Known for their role in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct chemical properties.
Uniqueness
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is unique due to its combination of an oxazole and a pyrrolidine ring, which provides a versatile scaffold for drug discovery. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H17ClN2O |
|---|---|
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;/h6-8,11H,3-5H2,1-2H3;1H |
Clé InChI |
YTWPLDWZTVQEFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=COC(=N1)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
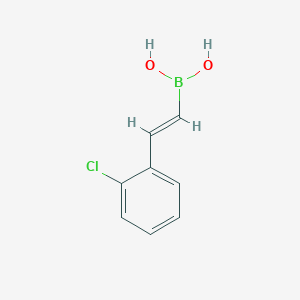
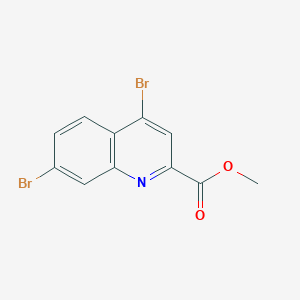
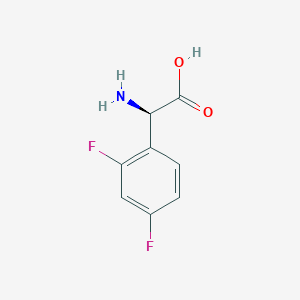
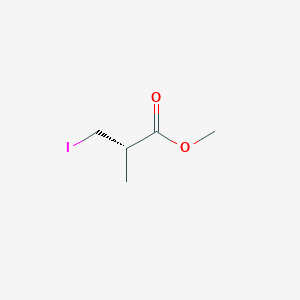

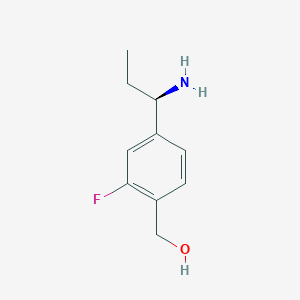
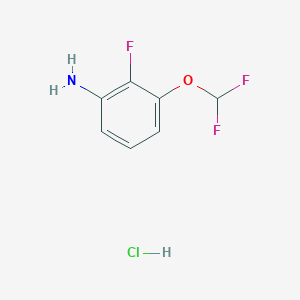
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
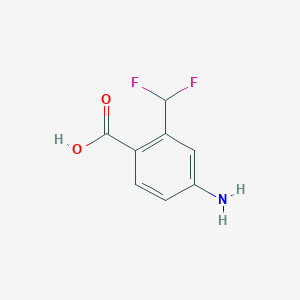
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)

